molecular formula C19H22N4O2 B7338681 [(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone

[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone

Cat. No.: B7338681
M. Wt: 338.4 g/mol
InChI Key: QPTUYKUHJWSYQK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, also known as PPMP, is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. PPMP is a pyridazinone derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone is a potent inhibitor of glucosylceramide synthase, which is an enzyme involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, this compound can disrupt sphingolipid metabolism and alter cellular processes that are regulated by these lipids. This compound has been shown to induce cell death in various cancer cell lines by disrupting sphingolipid metabolism and triggering apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of glycosphingolipid biosynthesis, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone in lab experiments is its potency as an inhibitor of glucosylceramide synthase. This compound has been shown to be effective at low concentrations, which makes it a useful tool for studying sphingolipid metabolism and its role in cellular processes. However, one limitation of using this compound is its potential cytotoxicity, which can make it difficult to use in certain cell lines or experimental conditions.

Future Directions

There are several future directions for research on [(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, including the investigation of its potential applications in the treatment of cancer and inflammatory diseases. This compound may also have potential applications in the study of sphingolipid metabolism and the development of new therapies for diseases that are associated with dysregulated sphingolipid metabolism. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.

Synthesis Methods

[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3-phenoxypyrrolidine with 6-bromo-3-(pyrrolidin-1-yl)pyridazine, followed by the addition of methyl isocyanate. The resulting product is then purified using column chromatography to obtain this compound.

Scientific Research Applications

[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone has been used in various scientific research applications, including the study of sphingolipid metabolism, glycosphingolipid biosynthesis, and the role of ceramide in cell signaling pathways. This compound has also been used to investigate the effects of sphingolipid metabolism on cellular processes such as apoptosis and autophagy.

Properties

IUPAC Name

[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(17-8-9-18(21-20-17)22-11-4-5-12-22)23-13-10-16(14-23)25-15-6-2-1-3-7-15/h1-3,6-9,16H,4-5,10-14H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTUYKUHJWSYQK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC(C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CC[C@@H](C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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